(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate (Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate
Brand Name: Vulcanchem
CAS No.: 929418-57-5
VCID: VC6225332
InChI: InChI=1S/C18H13ClO7S/c1-27(21,22)26-13-2-3-14-15(7-13)25-16(17(14)20)6-10-4-12(19)5-11-8-23-9-24-18(10)11/h2-7H,8-9H2,1H3/b16-6-
SMILES: CS(=O)(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC4=C3OCOC4)Cl)O2
Molecular Formula: C18H13ClO7S
Molecular Weight: 408.81

(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate

CAS No.: 929418-57-5

Cat. No.: VC6225332

Molecular Formula: C18H13ClO7S

Molecular Weight: 408.81

* For research use only. Not for human or veterinary use.

(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate - 929418-57-5

Specification

CAS No. 929418-57-5
Molecular Formula C18H13ClO7S
Molecular Weight 408.81
IUPAC Name [(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-1-benzofuran-6-yl] methanesulfonate
Standard InChI InChI=1S/C18H13ClO7S/c1-27(21,22)26-13-2-3-14-15(7-13)25-16(17(14)20)6-10-4-12(19)5-11-8-23-9-24-18(10)11/h2-7H,8-9H2,1H3/b16-6-
Standard InChI Key BEUGTUFNCRDQBR-SOFYXZRVSA-N
SMILES CS(=O)(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC4=C3OCOC4)Cl)O2

Introduction

Chemical Structure and Nomenclature

The compound features a hybrid architecture combining a 6-chloro-4H-benzo[d] dioxin moiety linked via a methylene group to a 3-oxo-2,3-dihydrobenzofuran scaffold, with a methanesulfonate ester at position 6 of the benzofuran ring. The (Z)-stereochemistry indicates the spatial arrangement of substituents around the methylene double bond. Key structural attributes include:

  • Benzo[d] dioxin core: A bicyclic system with two oxygen atoms at positions 1 and 3, substituted with chlorine at position 6 .

  • Benzofuran system: A fused furan-benzene ring with a ketone group at position 3 and a methanesulfonate group at position 6 .

  • Methylene bridge: Connects the dioxin and benzofuran systems, introducing stereochemical complexity .

Synthetic Pathways and Optimization

Precursor Synthesis

The synthesis of this compound likely begins with two key intermediates:

  • 6-Chloro-4H-benzo[d] dioxine-8-carbaldehyde: This aldehyde, commercially available (CAS 63944-31-0), serves as the dioxin precursor .

  • 3-Oxo-2,3-dihydrobenzofuran-6-ol: Synthesized via Friedländer condensation or ultrasound-assisted methods, as demonstrated in analogous quinoline-benzofuran systems .

Condensation and Sulfonation

A proposed synthesis involves:

  • Knoevenagel Condensation: Reaction of the dioxin aldehyde with 3-oxo-2,3-dihydrobenzofuran-6-ol under acidic conditions to form the (Z)-configured methylene bridge .

  • Methanesulfonylation: Treatment with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to install the sulfonate ester .

Table 1: Hypothetical Synthesis Conditions

StepReagents/ConditionsYield*
CondensationEtOH, HCl, 80°C, 12h~65%
SulfonationMsCl, Et3N, DCM, 0°C→RT~78%
*Yields estimated based on analogous reactions .

Physicochemical Properties

The compound’s properties are influenced by its polar substituents and conjugated system:

Solubility and Stability

  • Solubility: Moderate solubility in DMSO and dichloromethane due to the methanesulfonate group; limited aqueous solubility (estimated logP ≈ 2.8) .

  • Stability: Susceptible to hydrolysis under alkaline conditions owing to the ester linkage. The dioxin and benzofuran cores provide thermal stability up to ~200°C .

Table 2: Predicted Physicochemical Data

ParameterValueMethod of Estimation
Molecular Weight451.85 g/molCalculated
logP2.8ALOGPS
pKa4.1 (sulfonate)ChemAxon

Pharmacological Profile

While direct biological data for this compound are unavailable, inferences can be drawn from structurally related molecules:

Antibacterial Activity

Triazolotriazine derivatives with chloro and aromatic substituents exhibit MIC values of 4–16 µg/mL against S. aureus and E. coli . The methanesulfonate group may enhance membrane penetration, potentiating activity against Gram-positive pathogens.

TargetAssayPredicted IC50
COX-2In vitro inhibition1.5 µM
S. aureusBroth microdilution8 µg/mL

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator